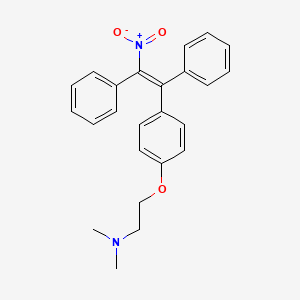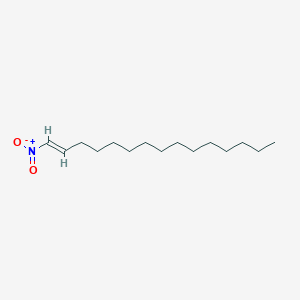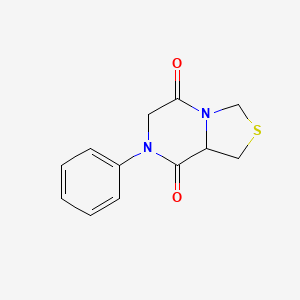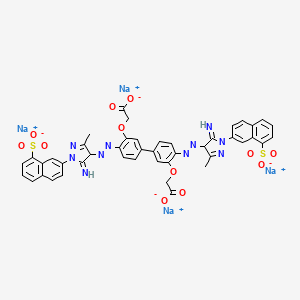
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is a complex organic compound that features both morpholine and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloroethyl morpholine under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 4-(2-chloroethyl)-
- 4-(2-Chloroethyl)morpholine
- N-(2-Chloroethyl)morpholine
Uniqueness
Morpholine, 4-(2-((5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl)oxy)ethyl)-, monohydrochloride is unique due to the presence of both morpholine and pyrazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
86871-73-0 |
|---|---|
Formule moléculaire |
C16H21Cl2N3O2 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
4-[2-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C16H20ClN3O2.ClH/c1-12-15(13-2-4-14(17)5-3-13)18-19-16(12)22-11-8-20-6-9-21-10-7-20;/h2-5H,6-11H2,1H3,(H,18,19);1H |
Clé InChI |
QVMYLFOJLHHDPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1OCCN2CCOCC2)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


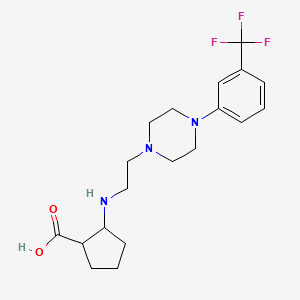
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
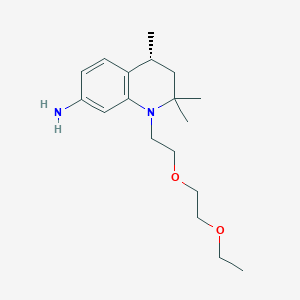



![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

